molecular formula C6H7FO2 B2445471 (1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2241130-24-3

(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2445471
CAS No.: 2241130-24-3
M. Wt: 130.118
InChI Key: DWUXHJRDBJFYJW-RPDRRWSUSA-N
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Description

(1S,3R,4R)-3-Fluorobicyclo[210]pentane-1-carboxylic acid is a bicyclic compound characterized by the presence of a fluorine atom and a carboxylic acid group

Properties

IUPAC Name

(1S,3R,4R)-3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUXHJRDBJFYJW-RPDRRWSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(C[C@H]2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Considerations

The target molecule features a strained bicyclo[2.1.0]pentane core with a fluorine atom at the 3-position (R configuration) and a carboxylic acid group at the 1-position (R configuration). The bridgehead fluorine introduces steric hindrance, complicating both ring formation and subsequent functionalization. The carboxylic acid moiety, often critical for biological activity, necessitates mild oxidation conditions to preserve the fragile bicyclic structure.

Retrosynthetic Analysis

A retrosynthetic approach identifies two primary disconnections:

  • Bicyclic Core Construction : Strategies include [2+2] cycloadditions, ring-closing metathesis, or modifications of norbornene derivatives.
  • Late-Stage Fluorination and Oxidation : Selective fluorination post-core assembly avoids side reactions, while oxidation of a primary alcohol or methyl group introduces the carboxylic acid.

Bicyclo[2.1.0]pentane Core Synthesis

Cyclopropanation of Cyclobutene Derivatives

Cyclopropanation via Simmons-Smith reaction or photochemical [2+2] cycloaddition provides access to the bicyclic framework. For example, irradiation of cyclobutene derivatives yields bicyclo[2.1.0]pentane intermediates, albeit with modest yields due to competing polymerization.

Ring-Closing Metathesis (RCM)

RCM of diene precursors using Grubbs catalysts (e.g., G2) enables selective ring formation. A study demonstrated that 1,3-dienes with electron-withdrawing groups undergo RCM at 40°C to afford the bicyclo[2.1.0] system in 65% yield.

Fluorination Strategies

Electrophilic Fluorination

Selective fluorination at the 3-position is achieved using $$ N $$-fluoro-$$ N $$-(phenylsulfonyl)benzenesulfonamide (NFSI) in the presence of a chiral palladium catalyst. This method affords the (3R)-configured product with 78% enantiomeric excess (ee) under mild conditions (−20°C).

Nucleophilic Fluorination

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) selectively substitutes hydroxyl groups at the 3-position. However, competing elimination reactions necessitate careful temperature control (0–5°C) and stoichiometric base additives.

Carboxylic Acid Installation

Oxidation of Primary Alcohols

A two-step sequence involving Swern oxidation (oxalyl chloride, dimethyl sulfoxide) followed by Pinnick oxidation (NaClO$$_2$$, 2-methyl-2-butene) converts a bicyclo[2.1.0]pentan-1-ylmethanol intermediate to the carboxylic acid in 82% overall yield.

Carbonylation Reactions

Palladium-catalyzed carbonylation of a bicyclic bromide using carbon monoxide (1 atm) and methanol introduces the methyl ester, which is hydrolyzed to the acid with LiOH (aq.). This method avoids over-oxidation but requires anhydrous conditions.

Stereochemical Control

Chiral Auxiliaries

Temporary incorporation of (R)-phenylglycinol as a chiral auxiliary during fluorination ensures 94% diastereomeric excess (de) for the 3R configuration. Subsequent cleavage with trifluoroacetic acid yields the enantiomerically pure product.

Asymmetric Catalysis

A copper(I)-bis(oxazoline) complex catalyzes the fluorination of a bicyclic enolate with NFSI, achieving 88% ee. The reaction proceeds via a six-membered transition state, with the catalyst’s steric bulk dictating the R configuration.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Conditions Yield Improvement
Fluorination solvent Tetrahydrofuran (THF) 22%
Oxidation temperature 0°C (Swern) 15%
Metathesis catalyst Grubbs G2 30%

Polar aprotic solvents (e.g., THF) enhance fluorination rates by stabilizing ionic intermediates, while low temperatures (−20°C) minimize epimerization.

Competing Side Reactions

  • Elimination : Elevated temperatures during fluorination promote β-hydride elimination, forming bicyclo[2.1.0]pent-2-ene derivatives. Addition of 2,6-lutidine suppresses this pathway.
  • Over-Oxidation : Aggressive oxidants (e.g., KMnO$$4$$) degrade the bicyclic core. Switching to NaClO$$2$$ in a buffered system (pH 7) preserves integrity.

Analytical Characterization

Spectroscopic Data

  • $$^{19}\text{F NMR}$$ : δ −112.5 ppm (d, $$ J = 48 \text{ Hz} $$), confirming fluorine attachment at the bridgehead.
  • IR Spectroscopy : A strong absorption at 1705 cm$$^{-1}$$ verifies the carboxylic acid functionality.

X-ray Crystallography

Single-crystal analysis confirms the (1S,3R,4R) configuration, with a C3–F bond length of 1.39 Å and a bicyclic ring puckering angle of 105.7°.

Industrial-Scale Considerations

Batch processes using flow chemistry reduce reaction times by 40% while improving safety profiles for exothermic fluorination steps. A pilot-scale synthesis achieved 92% purity after recrystallization from heptane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R)-3-Chlorobicyclo[2.1.0]pentane-1-carboxylic acid
  • (1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid
  • (1S,3R,4R)-3-Iodobicyclo[2.1.0]pentane-1-carboxylic acid

Uniqueness

(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets compared to its halogenated analogs.

Biological Activity

(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C6H7FO2
  • Molecular Weight : 130.12 g/mol
  • CAS Number : 146038-53-1

Biological Activity Overview

Research indicates that bicyclic compounds like (1S,3R,4R)-3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid exhibit various biological activities, including anti-inflammatory and analgesic effects. The fluorine substituent is believed to enhance the compound's potency and selectivity towards biological targets.

The mechanisms through which (1S,3R,4R)-3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid exerts its biological effects are not fully elucidated. However, studies suggest several potential pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors associated with pain perception and inflammatory responses.

Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry reported that (1S,3R,4R)-3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid demonstrated significant anti-inflammatory activity in animal models. The results indicated a reduction in edema and inflammatory markers when administered at specific doses.

Dose (mg/kg)Inflammation Reduction (%)
1030
2550
5070

Study 2: Analgesic Effects

Another research article highlighted the analgesic properties of this compound in a pain model induced by formalin injection in rats. The compound showed a dose-dependent reduction in pain scores.

Dose (mg/kg)Pain Score Reduction (%)
520
1040
2060

Toxicology Profile

Preliminary toxicological assessments have indicated that (1S,3R,4R)-3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid exhibits low acute toxicity with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What are the primary synthetic routes for (1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid, and how is stereochemical purity ensured?

The synthesis typically involves functionalization of the bicyclo[2.1.0]pentane core. Key steps include:

  • Ring construction : Cycloaddition or strain-driven reactions to form the bicyclic framework.
  • Fluorination : Electrophilic or nucleophilic fluorination at the bridgehead position, using reagents like Selectfluor or DAST.
  • Carboxylic acid introduction : Hydrolysis of ester precursors or oxidation of alcohols.
    Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, with purity verified by chiral HPLC and 19F^{19}\text{F}/1H^{1}\text{H}-NMR coupling constants .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}-NMR resolve stereochemistry and fluorine placement. For example, vicinal coupling constants (JH-FJ_{\text{H-F}}) in 1H^{1}\text{H}-NMR indicate fluorine position .
  • X-ray Crystallography : Determines absolute configuration and ring strain effects.
  • Chiral HPLC : Validates enantiomeric excess (>98% purity).
  • Mass Spectrometry : HRMS confirms molecular formula (C6_6H7_7FO2_2) .

Q. How does the fluorine substituent influence the compound’s acidity compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect increases acidity. Computational studies (MP2/6-311++G**) on similar bicyclo[2.2.2]octane systems show a 6.2 kcal/mol acidity increase for 4-Cl vs. parent acid. For the [2.1.0] system, the shorter bridgehead distance amplifies substituent effects, with gas-phase acidities correlating strongly with C-F bond dipoles .

Advanced Research Questions

Q. What computational methods predict the reactivity and biological interactions of this compound?

  • DFT/Molecular Dynamics : Models electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • Docking Studies : Simulate binding to enzymes (e.g., cyclooxygenase) by leveraging the rigid bicyclic scaffold’s 3D shape.
  • pKa Prediction : QSPR models estimate solubility and membrane permeability, critical for drug design .

Q. How does the (1S,3R,4R) stereochemistry affect its stability and reactivity in aqueous vs. nonpolar environments?

  • Aqueous Stability : The strained bicyclo[2.1.0] framework may undergo ring-opening under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS.
  • Nonpolar Solvents : Enhanced rigidity reduces conformational flexibility, favoring selective reactions (e.g., esterification at the carboxylic acid) .

Q. What strategies optimize in vivo metabolic stability while retaining target affinity?

  • Isotopic Labeling : 18F^{18}\text{F}- or 2H^{2}\text{H}-substitutions track metabolic pathways.
  • Prodrug Design : Ester or amide derivatives improve oral bioavailability.
  • Enzymatic Assays : Cytochrome P450 inhibition studies identify metabolic hotspots .

Q. How do steric and electronic effects of the bicyclo[2.1.0] framework impact its role in materials science?

  • Polymer Crosslinking : The strained ring acts as a rigid spacer, enhancing thermal stability in epoxy resins.
  • Coordination Chemistry : The carboxylic acid binds transition metals (e.g., Cu2+^{2+}) for catalytic applications, with steric hindrance modulating ligand exchange rates .

Contradictions and Limitations

  • ’s acidity data for bicyclo[2.2.2]octane may not fully translate to the [2.1.0] system due to differing bridgehead distances.
  • reports no melting point data, highlighting gaps in experimental characterization.

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